3-Chloro-4-(2-hydroxyethylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2-hydroxyethylamino)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group, a hydroxyethylamino group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-hydroxyethylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with 2-aminoethanol under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 80-90°C for several hours to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-hydroxyethylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted benzonitriles.
Scientific Research Applications
3-Chloro-4-(2-hydroxyethylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-hydroxyethylamino)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzonitrile
- 3-Chlorobenzonitrile
- 4-(Hydroxymethyl)benzonitrile
Uniqueness
3-Chloro-4-(2-hydroxyethylamino)benzonitrile is unique due to the presence of both a hydroxyethylamino group and a chloro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-4-(2-hydroxyethylamino)benzonitrile |
InChI |
InChI=1S/C9H9ClN2O/c10-8-5-7(6-11)1-2-9(8)12-3-4-13/h1-2,5,12-13H,3-4H2 |
InChI Key |
KHPTZAOFBWLQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.